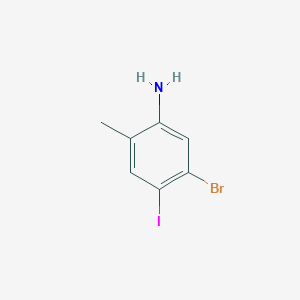![molecular formula C12H16N2O B12931886 {[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile CAS No. 84639-09-8](/img/structure/B12931886.png)
{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-Methoxyphenyl)propan-2-yl)amino)acetonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a propan-2-yl group, and an aminoacetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Methoxyphenyl)propan-2-yl)amino)acetonitrile typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form 1-(4-methoxyphenyl)-2-propanone . This intermediate is then reacted with an appropriate amine and acetonitrile under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(4-Methoxyphenyl)propan-2-yl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
2-((1-(4-Methoxyphenyl)propan-2-yl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which 2-((1-(4-Methoxyphenyl)propan-2-yl)amino)acetonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects .
Eigenschaften
CAS-Nummer |
84639-09-8 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2-[1-(4-methoxyphenyl)propan-2-ylamino]acetonitrile |
InChI |
InChI=1S/C12H16N2O/c1-10(14-8-7-13)9-11-3-5-12(15-2)6-4-11/h3-6,10,14H,8-9H2,1-2H3 |
InChI-Schlüssel |
FKLSMIYEKWTKQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



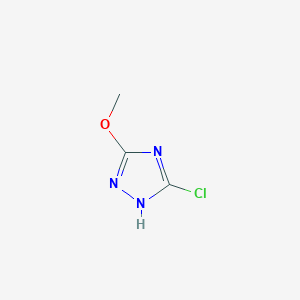
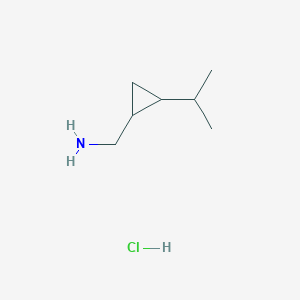
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
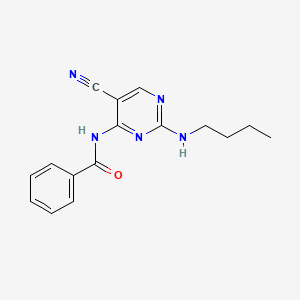
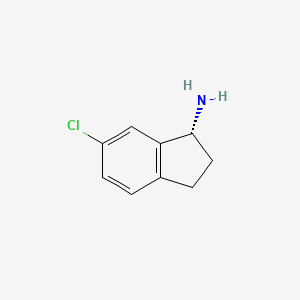
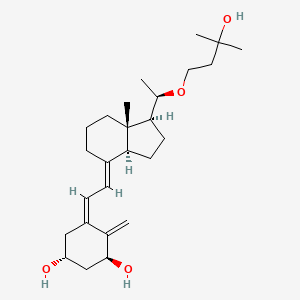
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)

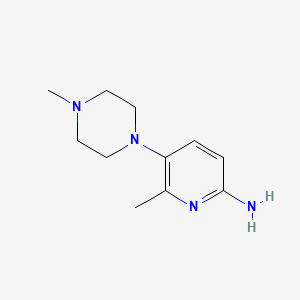
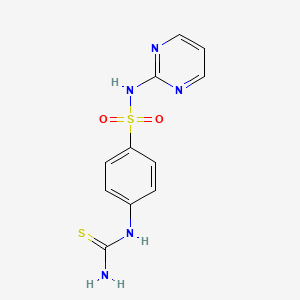
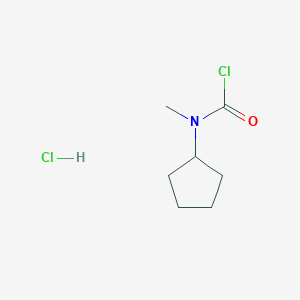
![(R)-2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12931898.png)
